2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol is a compound that belongs to the class of fused heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol, can be achieved through various methods. One common approach involves the use of pyrrole derivatives, bromohydrazone, triazinium dicyanomethylide, multistep synthesis, transition metal-mediated synthesis, and rearrangement of pyrrolooxadiazines . For instance, a scalable methodology for the synthesis of pyrrolo[2,1-f][1,2,4]triazine involves the use of pyrrole, chloramine, and formamidine acetate, yielding the compound in a two-vessel-operated process .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to ensure high yield and purity. The process may include steps such as thermochemical analysis, impurity control, and scale-up feasibility studies to produce substantial quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at specific positions on the pyrrolo[2,1-f][1,2,4]triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazine compounds .
Scientific Research Applications
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including kinase inhibition and antiviral properties
Medicine: It is a key component in the development of drugs such as kinase inhibitors and antiviral agents like remdesivir
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it targets protein kinases involved in cell signaling pathways, thereby inhibiting their activity and affecting cellular processes such as proliferation and survival . In antiviral applications, the compound may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2-Amino-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol can be compared with other similar compounds, such as:
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety.
Avapritinib: A kinase inhibitor with a similar fused heterocyclic structure.
Brivanib Alaninate: An antitumorigenic drug with a pyrrolo[2,1-f][1,2,4]triazine scaffold.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-2-pyrrolo[2,1-f][1,2,4]triazin-5-ylethanol |
InChI |
InChI=1S/C8H10N4O/c9-7(4-13)6-1-2-12-8(6)3-10-5-11-12/h1-3,5,7,13H,4,9H2 |
InChI Key |
MJMUGOMOWSOXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1C(CO)N)C=NC=N2 |
Origin of Product |
United States |
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